molecular formula C14H21NO2 B13032233 (1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

Cat. No.: B13032233
M. Wt: 235.32 g/mol
InChI Key: SBLCWPFNTTXRBR-IINYFYTJSA-N
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Description

(1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique structure with an amino group, a cyclopentyloxyphenyl group, and a propanol backbone, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and (S)-2-amino-1-propanol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopentyloxyphenyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL: The enantiomer of the compound with similar properties but different stereochemistry.

    (1S,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: A compound with a methoxy group instead of a cyclopentyloxy group.

    (1S,2S)-1-Amino-1-(4-ethoxyphenyl)propan-2-OL: A compound with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

(1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is unique due to its specific combination of functional groups and stereochemistry. The presence of the cyclopentyloxy group provides distinct hydrophobic interactions, while the chiral centers contribute to its stereospecific properties.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol

InChI

InChI=1S/C14H21NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-10,12,14,16H,2-5,15H2,1H3/t10-,14+/m0/s1

InChI Key

SBLCWPFNTTXRBR-IINYFYTJSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)OC2CCCC2)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC2CCCC2)N)O

Origin of Product

United States

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